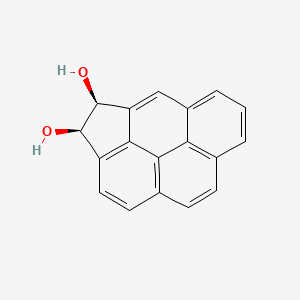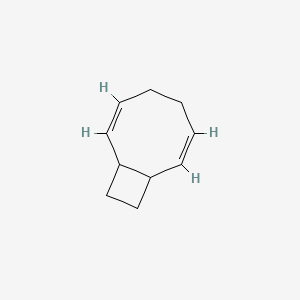
Bicyclo(6.2.0)deca-2,6-diene, cis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo(6.2.0)deca-2,6-diene, cis-: is an organic compound with the molecular formula C₁₀H₁₄ It is a bicyclic structure, meaning it contains two fused rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bicyclo(6.2.0)deca-2,6-diene, cis- can be synthesized through a multistep process. One common method involves starting from bicyclo[4.2.0]octa-3,7-diene-2,5-dione. This compound is irradiated with ultraviolet light to produce a tricyclo decadiendione. The tricyclo decadiendione is then reduced to a diol using lithium aluminium hydride. The cis isomer is converted to a tetraene by adding bromide or mesylate and then stripping it with potassium tert-butoxide. Finally, heating the tricyclodecatetraene to 100°C in benzene converts it to bicyclo(6.2.0)deca-2,6-diene, cis- .
Industrial Production Methods: Industrial production methods for bicyclo(6.2.0)deca-2,6-diene, cis- are not well-documented in the literature. the synthetic route described above can be adapted for larger-scale production with appropriate modifications to reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions: Bicyclo(6.2.0)deca-2,6-diene, cis- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize bicyclo(6.2.0)deca-2,6-diene, cis-.
Reduction: Reducing agents like lithium aluminium hydride (LiAlH₄) are used in the reduction steps of its synthesis.
Substitution: Halogenation reactions can be performed using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Wissenschaftliche Forschungsanwendungen
Bicyclo(6.2.0)deca-2,6-diene, cis- has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of bicyclic structures.
Biology: Its derivatives are investigated for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It can be used in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of bicyclo(6.2.0)deca-2,6-diene, cis- involves its interaction with various molecular targets and pathways. Its unique bicyclic structure allows it to participate in a range of chemical reactions, influencing its reactivity and stability. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Bicyclo(6.2.0)decapentaene: An isomer of bicyclo(6.2.0)deca-2,6-diene, cis-, with a similar bicyclic structure but different electronic properties.
Naphthalene: Another bicyclic compound, but with a different arrangement of carbon atoms and electronic structure.
Uniqueness: Bicyclo(6.2.0)deca-2,6-diene, cis- is unique due to its specific arrangement of carbon atoms and the presence of double bonds in its structure. This gives it distinct reactivity and stability compared to other bicyclic compounds.
Eigenschaften
CAS-Nummer |
77614-69-8 |
|---|---|
Molekularformel |
C10H14 |
Molekulargewicht |
134.22 g/mol |
IUPAC-Name |
(2Z,6Z)-bicyclo[6.2.0]deca-2,6-diene |
InChI |
InChI=1S/C10H14/c1-2-4-6-10-8-7-9(10)5-3-1/h3-6,9-10H,1-2,7-8H2/b5-3-,6-4- |
InChI-Schlüssel |
PMHDWEHIGJZMEF-GLIMQPGKSA-N |
Isomerische SMILES |
C1/C=C\C2C(/C=C\C1)CC2 |
Kanonische SMILES |
C1CC=CC2CCC2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxy-, dilithium disodium salt](/img/structure/B14453031.png)
![[(3R,4R,5S,7S)-4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl] 2,2,2-trifluoroacetate](/img/structure/B14453037.png)

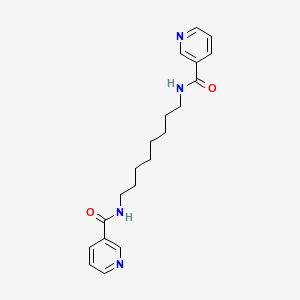
![2-Propanol, 1-[2,3-bis(oxiranylmethoxy)propoxy]-3-(oxiranylmethoxy)-](/img/structure/B14453044.png)
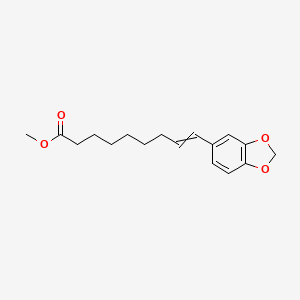

![6-Chloro-9-methyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14453074.png)
![Ethyl 6,6-dimethyl-2-oxobicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B14453086.png)
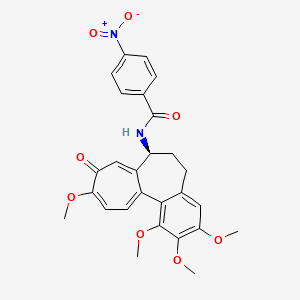


![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[3-(methylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14453104.png)
